silane CAS No. 849720-35-0](/img/structure/B14205997.png)
[(Diphenylmethyl)sulfanyl](triphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diphenylmethyl)sulfanylsilane is an organosilicon compound characterized by the presence of both phenyl and sulfanyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethyl)sulfanylsilane typically involves the reaction of triphenylsilane with diphenylmethyl sulfide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for (Diphenylmethyl)sulfanylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(Diphenylmethyl)sulfanylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The phenyl groups attached to the silicon atom can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl derivatives, depending on the reaction pathway and conditions.
科学的研究の応用
(Diphenylmethyl)sulfanylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and the modification of silicon-based materials.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug precursor or as a component in drug delivery systems.
Industry: It finds applications in the development of advanced materials, such as coatings, adhesives, and composites, due to its unique chemical properties.
作用機序
The mechanism of action of (Diphenylmethyl)sulfanylsilane involves its interaction with various molecular targets and pathways. The phenyl and sulfanyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The silicon atom provides a unique platform for further functionalization, enhancing its versatility in various applications.
類似化合物との比較
Similar Compounds
Triphenylsilane: A closely related compound with three phenyl groups attached to a silicon atom.
Diphenylmethylsilane: Contains two phenyl groups and one methyl group attached to silicon.
Phenylsilane: A simpler compound with one phenyl group attached to silicon.
Uniqueness
(Diphenylmethyl)sulfanylsilane stands out due to the presence of both phenyl and sulfanyl groups, which confer unique chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in research and industry.
特性
CAS番号 |
849720-35-0 |
|---|---|
分子式 |
C31H26SSi |
分子量 |
458.7 g/mol |
IUPAC名 |
benzhydrylsulfanyl(triphenyl)silane |
InChI |
InChI=1S/C31H26SSi/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32-33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,31H |
InChIキー |
PTKLTNQLHVBOJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


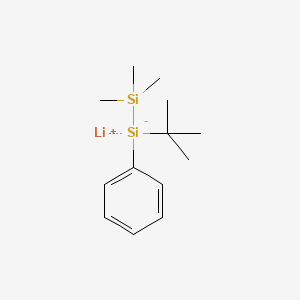
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
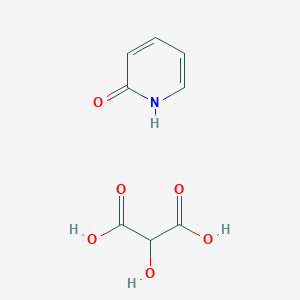
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
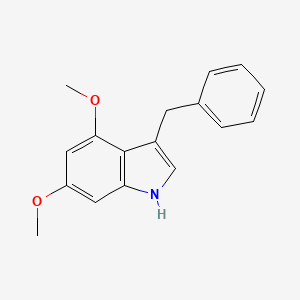
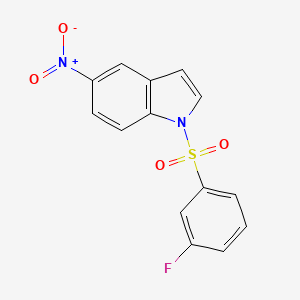
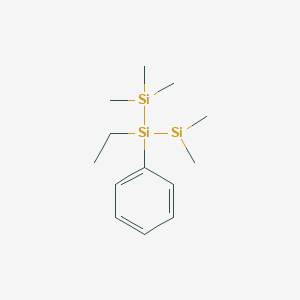
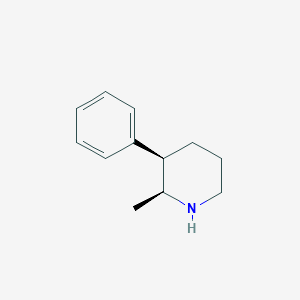
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
